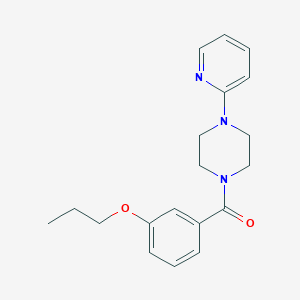
1-(3-propoxybenzoyl)-4-(2-pyridinyl)piperazine
Übersicht
Beschreibung
1-(3-propoxybenzoyl)-4-(2-pyridinyl)piperazine, also known as PAPP, is a chemical compound that has gained significant attention in scientific research. PAPP belongs to the class of piperazine derivatives and has been studied for its potential therapeutic applications in various medical fields.
Wirkmechanismus
The mechanism of action of 1-(3-propoxybenzoyl)-4-(2-pyridinyl)piperazine is not fully understood. However, it is believed that this compound acts as a modulator of the serotonergic and dopaminergic systems in the brain. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and anti-depressant effects. Additionally, this compound has been shown to inhibit the activity of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and anti-depressant effects. Additionally, this compound has been shown to inhibit the activity of MAO, which may further increase the levels of neurotransmitters in the brain. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-propoxybenzoyl)-4-(2-pyridinyl)piperazine in lab experiments is its potential therapeutic applications in various medical fields. This compound has been shown to have anxiolytic and anti-depressant effects in animal models, which may make it a potential treatment for anxiety and depression in humans. Additionally, this compound has been shown to inhibit the growth of cancer cells, which may make it a potential treatment for cancer. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on the liver and kidneys in animal models, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for 1-(3-propoxybenzoyl)-4-(2-pyridinyl)piperazine research. One area of research is to further elucidate the mechanism of action of this compound. Understanding the mechanism of action may lead to the development of more effective and safer treatments for various medical conditions. Another area of research is to explore the potential therapeutic applications of this compound in humans. Clinical trials may be conducted to determine the safety and efficacy of this compound as a treatment for anxiety, depression, and cancer. Additionally, further research may be conducted to explore the potential toxicity of this compound and to develop strategies to mitigate its toxicity.
Wissenschaftliche Forschungsanwendungen
1-(3-propoxybenzoyl)-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic applications in various medical fields, including neurology, psychiatry, and oncology. In neurology, this compound has been shown to have anxiolytic and anti-depressant effects in animal models. In psychiatry, this compound has been studied as a potential treatment for schizophrenia and other psychotic disorders. In oncology, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Eigenschaften
IUPAC Name |
(3-propoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-2-14-24-17-7-5-6-16(15-17)19(23)22-12-10-21(11-13-22)18-8-3-4-9-20-18/h3-9,15H,2,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWBWYMGIJVJJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4765989.png)
![ethyl 2-[(1-azepanylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4765997.png)
![1-(3-fluorobenzyl)-4-[(5-isopropyl-3-thienyl)carbonyl]piperazine](/img/structure/B4766015.png)
![N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4766025.png)
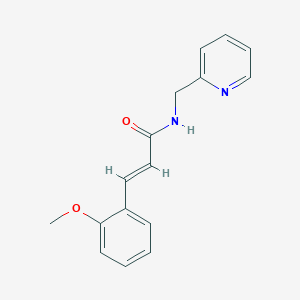
![N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea](/img/structure/B4766052.png)
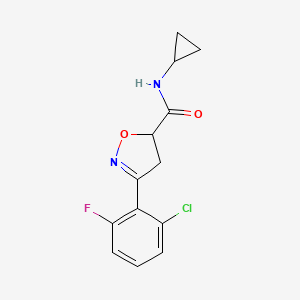
![1-[(2,4-dichlorophenoxy)methyl]-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4766064.png)
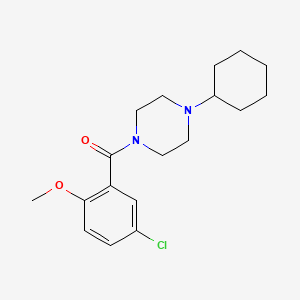
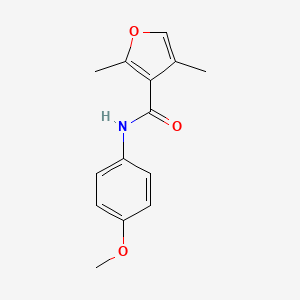

![1-{2-[(3,4-dichlorophenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4766094.png)
![5-{3-chloro-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4766096.png)
![ethyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4766097.png)